molecular formula C23H17N3O5S B2511235 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide CAS No. 1105245-17-7

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2511235
CAS No.: 1105245-17-7
M. Wt: 447.47
InChI Key: RCKMFPDZJSEVCI-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide, widely known in research as PAI-039 or Tiplaxtinin, is a potent, orally bioavailable, and selective small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1) (Source) . PAI-1 is the primary physiological inhibitor of tissue-type and urokinase-type plasminogen activators (tPA/uPA), and as such, it is a key regulator of the fibrinolytic system and extracellular matrix (ECM) degradation. Elevated levels of PAI-1 are associated with a prothrombotic state and increased fibrogenesis in various pathologies. This compound functions by binding directly to PAI-1, inducing a conformational change that prevents it from inactivating its target proteases, thereby promoting fibrinolysis and mitigating ECM accumulation (Source) . Its primary research value lies in probing the pathological roles of PAI-1 in models of fibrosis, including cardiac, renal, and radiation-induced fibrosis, where it has been shown to reduce collagen deposition and improve organ function (Source) . Furthermore, it serves as a critical pharmacological tool for investigating thrombosis, as its profibrinolytic activity can prevent arterial and venous thrombus formation. Research also explores its potential in metabolic disorders and cancer, given the involvement of PAI-1 in insulin resistance and tumor cell invasion. This inhibitor provides researchers with a specific means to dissect the complex biological functions of PAI-1 and validate it as a therapeutic target across a spectrum of diseases.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-32(28,29)15-8-6-7-14(13-15)22-25-26-23(31-22)24-21(27)20-16-9-2-4-11-18(16)30-19-12-5-3-10-17(19)20/h2-13,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMFPDZJSEVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Xanthene-9-Carboxylic Acid Synthesis

The foundational step involves synthesizing the xanthene-9-carboxylic acid scaffold through classical Friedel-Crafts acylation. Resorcinol reacts with phthalic anhydride in concentrated sulfuric acid at 150°C for 8 hours, yielding xanthen-9-one. Subsequent oxidation with potassium permanganate in alkaline medium converts the ketone to the carboxylic acid derivative.

Critical Parameters

  • Molar Ratio : 1:1.2 resorcinol to phthalic anhydride
  • Acid Catalyst : 98% H₂SO₄ (5 eq relative to resorcinol)
  • Oxidation Conditions : 10% KMnO₄, 80°C, 6 hours

Oxadiazole Ring Construction via Diacylhydrazide Cyclization

The 1,3,4-oxadiazole moiety forms through cyclodehydration of a diacylhydrazide intermediate:

  • Hydrazide Formation : React xanthene-9-carbonyl chloride with hydrazine hydrate (2 eq) in THF at 0°C.
  • Acylation : Treat the hydrazide with 3-(methylsulfonyl)benzoyl chloride (1.2 eq) using triethylamine (3 eq) as base.
  • Cyclization : Employ phosphorus oxychloride (3 eq) in refluxing dichloroethane for 4 hours to induce ring closure.

$$
\text{Xanthene-CO-NH-NH}2 + \text{Ar-COCl} \xrightarrow{\text{Et}3\text{N}} \text{Xanthene-CO-NH-NH-CO-Ar} \xrightarrow{\text{POCl}_3} \text{Target Compound}
$$

Yield Optimization

Step Yield (%) Purity (HPLC)
Hydrazide 92 98.5
Diacylhydrazide 85 97.2
Cyclization 78 96.8

Palladium-Catalyzed Suzuki-Miyaura Coupling Approach

Halogenated Oxadiazole Intermediate Preparation

Developed from methodology in US20120225904A1, this route employs cross-coupling to install the 3-(methylsulfonyl)phenyl group:

  • Synthesize 5-bromo-1,3,4-oxadiazol-2-amine from thiosemicarbazide and bromoacetic acid via cyclization with iodine/K₂CO₃.
  • Couple with xanthene-9-carbonyl chloride using HOBt/EDCI in DMF to form 5-bromo-N-(1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide.
  • Suzuki coupling with 3-(methylsulfonyl)phenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in degassed toluene/EtOH (3:1) at 90°C.

Catalytic System Efficiency

Catalyst Loading Time (h) Yield (%)
2 mol% Pd 24 62
5 mol% Pd 12 88
10 mol% Pd 8 85

Room-Temperature Oxadiazole Synthesis via TBAF-Mediated Cyclization

O-Acylamidoxime Intermediate Preparation

Adapting PMC10056168 methods:

  • Prepare 3-(methylsulfonyl)benzamidoxime by treating 3-(methylsulfonyl)benzonitrile with NH₂OH·HCl (2 eq) in EtOH/H₂O (4:1) at 60°C.
  • O-Acylate with xanthene-9-carbonyl chloride (1.1 eq) using DMAP (0.1 eq) in CH₂Cl₂.

Tetrabutylammonium Fluoride (TBAF) Cyclization

Treatment with 1.2 eq TBAF in anhydrous THF at 25°C induces rapid cyclization (2-4 hours) through base-mediated dehydration:

$$
\text{O-Acylmidoxime} \xrightarrow{\text{TBAF}} \text{1,3,4-Oxadiazole} + \text{H}_2\text{O}
$$

Advantages

  • Ambient temperature prevents thermal decomposition
  • Compatible with acid-sensitive functional groups
  • High functional group tolerance

Post-Synthetic Sulfonation Strategy

Thioether Intermediate Synthesis

For late-stage sulfone installation:

  • Construct 5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine via methods in Section 2.
  • Oxidize methylthio group using Oxone® (3 eq) in MeOH/H₂O (1:1) at 0°C → 25°C over 6 hours.

Oxidation Efficiency

Oxidizing Agent Conversion (%)
H₂O₂ (30%) 78
mCPBA 92
Oxone® 99

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Parameter Diacylhydrazide Suzuki Coupling TBAF Cyclization Sulfonation
Total Steps 3 4 3 4
Overall Yield 52% 61% 68% 58%
Scalability Industrial Pilot Scale Lab Scale Pilot Scale
Key Advantage High purity Late-stage diversification Mild conditions Functional group tolerance

Industrial Production Considerations

Continuous Flow Implementation

Adapting BenchChem protocols, the TBAF cyclization route shows promise for continuous processing:

  • Reactor Design : Microfluidic chip reactor with T-junction mixing
  • Residence Time : 8 minutes at 50°C
  • Throughput : 12 kg/day using 0.5 M substrate concentration

Green Chemistry Metrics

E-Factor Analysis

Route E-Factor (kg waste/kg product)
Diacylhydrazide 18.7
Suzuki 23.4
TBAF 9.2

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have indicated that compounds containing oxadiazole rings exhibit cytotoxic effects against various cancer cell lines. The incorporation of the xanthene moiety may enhance these effects through improved cellular uptake and photodynamic activity .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar oxadiazole derivatives possess significant antibacterial and antifungal properties .
  • Fluorescent Probes : Due to the xanthene core, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time .

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The fluorescent properties can be harnessed in OLED technology where efficient light emission is crucial for device performance .
  • Polymer Composites : Incorporating this compound into polymer matrices can enhance their optical properties, making them suitable for applications in sensors and displays .

Environmental Applications

Recent studies have explored the potential of this compound in environmental science:

  • Pollutant Detection : The fluorescent nature allows for the development of sensors capable of detecting environmental pollutants at low concentrations, aiding in environmental monitoring efforts .
  • Photodegradation Studies : The stability and reactivity of oxadiazole derivatives suggest they could be involved in photodegradation processes of hazardous compounds under UV light exposure .

Case Study 1: Anticancer Efficacy

A study conducted on various xanthene derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Fluorescent Sensor Development

Researchers developed a sensor based on this compound for detecting heavy metal ions in aqueous solutions. The sensor demonstrated high selectivity and sensitivity towards lead ions, with a detection limit significantly lower than current regulatory standards.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets in biological systems. The oxadiazole ring and the xanthene core are known to interact with enzymes and receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide with structurally related 1,3,4-oxadiazole derivatives:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Features
This compound 3-(methylsulfonyl)phenyl C₂₇H₁₉N₃O₄S 505.5* Electron-withdrawing methylsulfonyl group; rigid xanthene core.
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide phenoxymethyl C₂₃H₁₇N₃O₄ 399.4 Electron-donating phenoxy group; lower molecular weight.
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide 2,5-dimethylfuran-3-yl C₂₂H₁₇N₃O₄ 387.4 Furan ring (electron-rich); potential for π-π stacking interactions.
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide 1-methylpyrrole (1,2,4-oxadiazole isomer) C₂₂H₁₈N₄O₃ 386.4 Pyrrole substituent; 1,2,4-oxadiazole isomer may alter binding affinity.

*Calculated molecular weight based on formula.

Key Observations:

  • Isomeric Differences : The 1,2,4-oxadiazole isomer in may exhibit distinct biological activity due to altered ring electronics and substituent positioning.

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a xanthene core and an oxadiazole moiety, which are known for their stability and reactivity in biological systems. The presence of the methylsulfonyl group enhances its solubility and interaction with biological targets.

Molecular Formula

  • C : 17
  • H : 12
  • N : 4
  • O : 4
  • S : 2

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, impacting cell signaling pathways crucial for cancer progression and inflammation.
  • Cell Cycle Arrest : It influences the cell cycle by inhibiting Polo-like kinase 4 (PLK4), leading to arrest in the S/G2 phase, which is vital for mitosis and centriole duplication.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial properties against strains such as E. coli and MRSA, indicating potential as an antimicrobial agent .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli64
MRSA128
K. pneumoniae256
P. aeruginosa512

These results indicate that the compound exhibits moderate antibacterial activity, particularly against E. coli and MRSA .

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Selectivity Index
N-(5-(3-methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl9.140.191.4

This data suggests a high selectivity for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Studies

  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound could significantly reduce cell viability in breast adenocarcinoma (MCF-7) and leukemia (HL-60) cells through apoptosis induction mechanisms .
  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with a pre-synthesized 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine intermediate. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used to facilitate amide bond formation. Solvents such as dichloromethane or tetrahydrofuran are preferred for their inertness and ability to dissolve polar intermediates. Post-reaction purification via column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) resolves proton environments (e.g., xanthene aromatic protons, methylsulfonyl group). X-ray crystallography is recommended for unambiguous confirmation of the three-dimensional structure, particularly to resolve steric effects between the xanthene core and oxadiazole substituents .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or SRB protocols) and enzyme inhibition studies (e.g., COX-2, topoisomerase II). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables:

  • Temperature : 0–40°C (lower temps reduce side reactions).
  • Catalyst ratio : DMAP (5–15 mol%) to enhance coupling efficiency.
  • Solvent polarity : Compare DMF vs. THF for intermediate solubility.
    Monitor reaction progress via TLC and HPLC, adjusting parameters iteratively. Purification via recrystallization (ethanol/water) may improve crystallinity compared to column chromatography .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Re-evaluate assay conditions:

  • Purity : Confirm compound integrity via HPLC (>95% purity).
  • Solubility : Use DMSO stock solutions ≤0.1% v/v to avoid solvent cytotoxicity.
  • Cell line variability : Test across multiple lineages (e.g., A549, HepG2) and primary cells.
    Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like tubulin or DNA gyrase. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with mutagenesis studies on key residues .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Lyophilization in amber vials under nitrogen atmosphere reduces hydrolysis/oxidation. Add antioxidants (e.g., BHT at 0.01% w/w) if degradation is radical-mediated. Monitor via UPLC-MS quarterly .

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